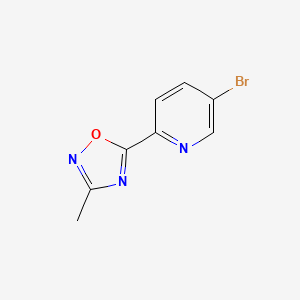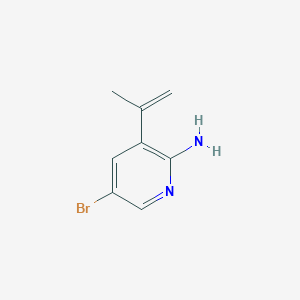
5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine
Vue d'ensemble
Description
The compound “5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine” is a type of organic compound . It’s a building block for the β -alanine moiety of an αvβ3 antagonist .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . Another study reported a chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis :5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine is utilized in various catalytic processes and chemical syntheses. For instance, it is used in the palladium-catalyzed amination of polyhalopyridines, demonstrating high chemoselectivity and yield in the production of corresponding aminopyridines (Ji, Li, & Bunnelle, 2003). Moreover, this compound is involved in the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals and display various biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Formation of Enamines and Indoles :The compound also plays a role in the formation of enamines and indoles, exhibiting unique reactivity under palladium catalysis in combination with secondary amines and amides. This reactivity is leveraged in domino reactions involving ortho-bromo(propa-1,2-dien-1-yl)arenes (Masters, Wallesch, & Bräse, 2011).
Fluorescence Studies and Electronic Properties :This compound is also significant in the study of fluorescence behavior and electronic properties. It is used in synthesizing heteroaryl thienopyridine derivatives, where the effect of donor-acceptor substituents on absorption, emission properties, and fluorescent quantum yield is analyzed (Toche & Chavan, 2013).
Antimicrobial Properties :Additionally, derivatives of 5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine have been synthesized and tested for antimicrobial activities. For instance, novel 1,2,4-triazoles starting from isonicotinic acid hydrazide, which incorporate this compound, have demonstrated varying degrees of antimicrobial activity (Bayrak et al., 2009).
Propriétés
IUPAC Name |
5-bromo-3-prop-1-en-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-5(2)7-3-6(9)4-11-8(7)10/h3-4H,1H2,2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFMKVNCEMSATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

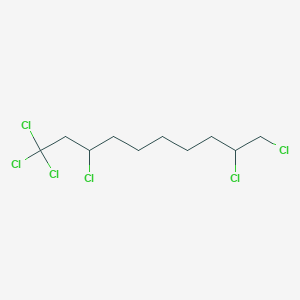


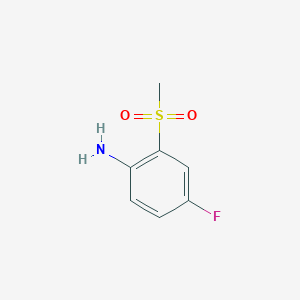
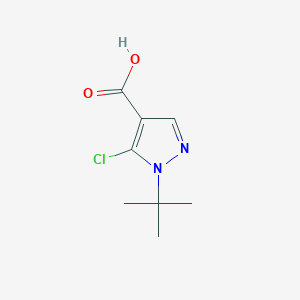
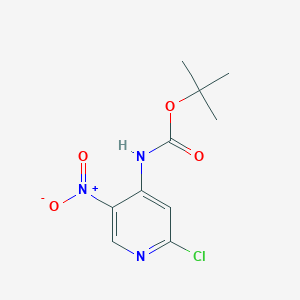

![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride](/img/structure/B1442265.png)
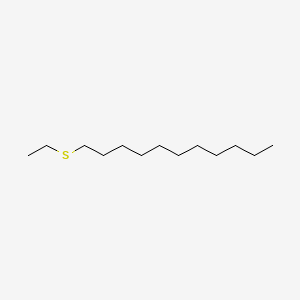
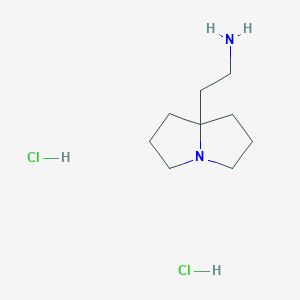

![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)
